

Application Notes and Protocols: Synergistic Activity of AMP 38 and Imipenem

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Compound of Interest

Compound Name: Antimicrobial agent-38

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Introduction

The increasing prevalence of multidrug-resistant (MDR) bacteria, particularly *Pseudomonas aeruginosa*, presents a significant challenge in clinical practice. Carbapenems, such as imipenem, are potent broad-spectrum antibiotics often used as a last resort for treating MDR infections.^{[1][2]} However, the emergence of carbapenem-resistant strains necessitates the exploration of novel therapeutic strategies, including combination therapies.^{[2][3]} Antimicrobial peptides (AMPs) have garnered attention as promising therapeutic agents due to their broad-spectrum activity and unique mechanisms of action.^{[4][5][6]} This document provides detailed application notes and protocols on the synergistic interaction between the synthetic antimicrobial peptide AMP 38 and the carbapenem antibiotic imipenem, particularly against imipenem-resistant *P. aeruginosa*.^{[1][7]}

The primary mechanism of imipenem resistance in *P. aeruginosa* often involves the loss or alteration of the OprD protein, which is crucial for the antibiotic's entry into the bacterial cell.^{[1][7]} The synergistic effect of AMP 38 with imipenem suggests that the peptide may facilitate the entry of imipenem, thereby restoring its efficacy against resistant strains.^[1] This combination has shown marked synergy in inhibiting bacterial growth and eradicating biofilms, making it a promising area of research for combating MDR infections.^{[1][7]}

Quantitative Data Summary

The synergistic activity of AMP 38 and imipenem has been quantified using standard in vitro methods. The following tables summarize the key findings from a study on their combined effect against various strains of *P. aeruginosa*.

Table 1: Fractional Inhibitory Concentration (FIC) Index of AMP 38 and Imipenem Combination[1]

Bacterial Strain	AMP 38 MIC (µg/mL)	Imipenem MIC (µg/mL)	AMP 38 MIC in Combination (µg/mL)	Imipenem MIC in Combination (µg/mL)	FIC Index (FIC _i)	Interpretation
<i>P. aeruginosa</i> ATCC 27853	8	2	4	1	1.0	Additive
Imipenem-Resistant Strain 1	>128	32	16	4	0.25	Synergy
Imipenem-Resistant Strain 2	>128	64	32	8	0.25	Synergy

FIC_i ≤ 0.5 indicates synergy; 0.5 < FIC_i ≤ 1.0 indicates an additive effect; 1.0 < FIC_i ≤ 4.0 indicates indifference; FIC_i > 4.0 indicates antagonism.[1]

Table 2: Minimal Biofilm Eradication Concentration (MBEC) of AMP 38 and Imipenem[1][7]

Antimicrobial Agent(s)	MBEC (µg/mL) against Imipenem-Resistant <i>P. aeruginosa</i>
AMP 38 alone	>500
Imipenem alone	500
AMP 38 + Imipenem (in combination)	62.5

Experimental Protocols

Detailed methodologies for key experiments to evaluate the synergy between AMP 38 and imipenem are provided below.

Protocol 1: Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index Determination

This protocol is used to quantify the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- AMP 38 stock solution
- Imipenem stock solution
- Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to $\sim 5 \times 10^5$ CFU/mL)
- Microplate reader (optional, for OD measurements)

Procedure:

- Preparation of Antimicrobial Dilutions:
 - Prepare serial twofold dilutions of imipenem in CAMHB along the x-axis of the 96-well plate (e.g., columns 1-10).
 - Prepare serial twofold dilutions of AMP 38 in CAMHB along the y-axis of the plate (e.g., rows A-G).
 - Column 11 should contain only imipenem dilutions (growth control for imipenem MIC).
 - Row H should contain only AMP 38 dilutions (growth control for AMP 38 MIC).

- A well with only broth and inoculum will serve as a positive growth control, and a well with only broth as a negative control.
- Inoculation: Inoculate each well with the prepared bacterial suspension. The final volume in each well should be 200 µL.
- Incubation: Incubate the plates at 37°C for 16-20 hours.
- Data Analysis:
 - Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
 - Calculate the FIC for each agent:
 - $\text{FIC of AMP 38} = (\text{MIC of AMP 38 in combination}) / (\text{MIC of AMP 38 alone})$
 - $\text{FIC of Imipenem} = (\text{MIC of Imipenem in combination}) / (\text{MIC of Imipenem alone})$
 - Calculate the FIC index (FIC_i) by summing the individual FICs: $\text{FIC}_i = \text{FIC of AMP 38} + \text{FIC of Imipenem}$.[\[1\]](#)
 - Interpret the results based on the FIC_i value as described in the note under Table 1.[\[1\]](#)

Protocol 2: Time-Kill Curve Assay

This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Culture flasks or tubes
- CAMHB
- AMP 38 and Imipenem stock solutions
- Bacterial inoculum (~1 x 10⁶ CFU/mL)

- Sterile saline or PBS for dilutions
- Agar plates for colony counting
- Shaking incubator

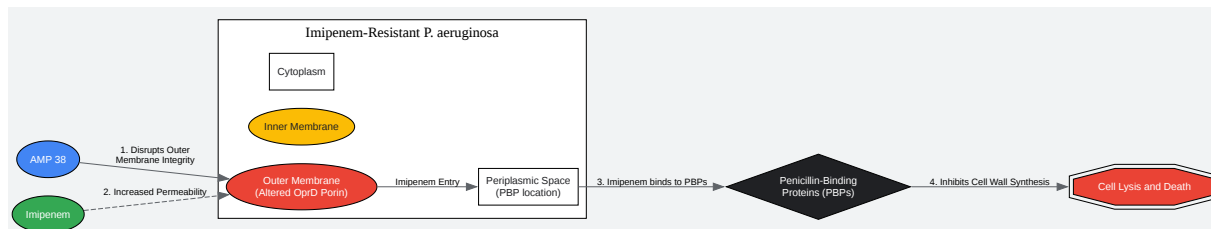
Procedure:

- Preparation of Test Conditions: Prepare flasks containing CAMHB with the following:
 - No drug (growth control)
 - AMP 38 at a sub-MIC concentration (e.g., 0.5 x MIC)
 - Imipenem at a sub-MIC concentration (e.g., 0.5 x MIC)
 - A combination of AMP 38 and imipenem at the same sub-MIC concentrations.
- Inoculation: Inoculate each flask with the bacterial suspension to achieve a starting density of approximately 5×10^5 CFU/mL.
- Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
- Viable Cell Counting: Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS and plate them onto agar plates. Incubate the plates at 37°C for 18-24 hours.
- Data Analysis:
 - Count the number of colonies on the plates to determine the CFU/mL at each time point.
 - Plot the log₁₀ CFU/mL versus time for each condition.
 - Synergy is typically defined as a ≥ 2 -log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[\[13\]](#)

Visualizations

Proposed Mechanism of Synergy

The synergy between AMP 38 and imipenem against resistant *P. aeruginosa* is likely due to a multi-step process where AMP 38 facilitates the action of imipenem.

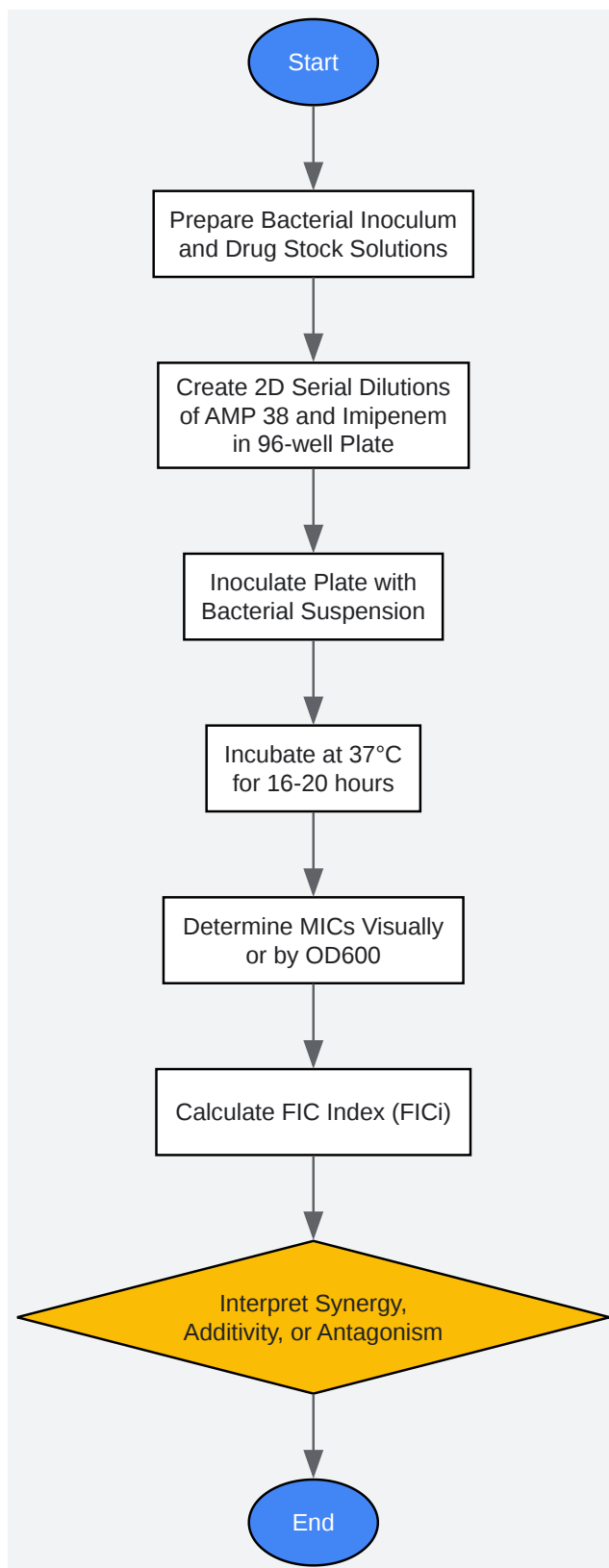


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Caption: Proposed synergistic mechanism of AMP 38 and imipenem.

Experimental Workflow: Checkerboard Assay

The following diagram illustrates the workflow for determining the synergistic interaction between AMP 38 and imipenem using the checkerboard assay.

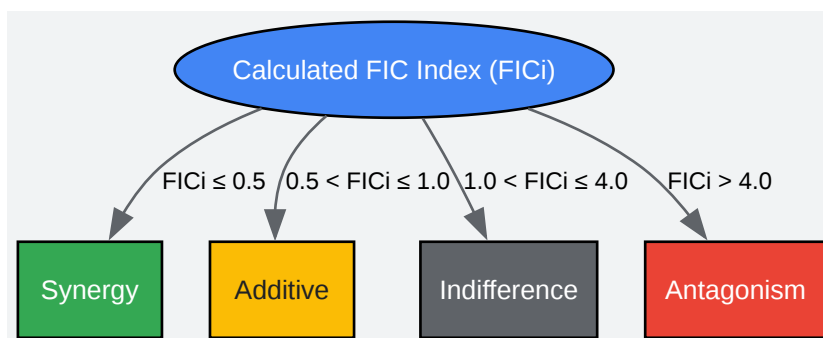


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Caption: Workflow for the checkerboard synergy assay.

Interpretation of FIC Index

The logical relationship for interpreting the Fractional Inhibitory Concentration (FIC) Index is outlined below.



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Caption: Interpretation of the Fractional Inhibitory Concentration Index.

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